molecular formula C11H14FNO3 B14890641 2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide

2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B14890641
M. Wt: 227.23 g/mol
InChI Key: BILGKKCZJNHLGZ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that features a fluorophenoxy group and a methoxyethyl group attached to an acetamide backbone

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide typically involves the reaction of 2-fluorophenol with 2-chloro-N-(2-methoxyethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.

    Biology: This compound can be used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure may be modified to enhance its biological activity and selectivity towards specific molecular targets.

    Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, while the methoxyethyl group may influence its solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide include:

    2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    2-(2-fluorophenoxy)-N-(2-ethoxyethyl)acetamide: The ethoxyethyl group in place of the methoxyethyl group can influence the compound’s solubility and interaction with molecular targets.

    2-(2-fluorophenoxy)-N-(2-methoxyethyl)propionamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C11H14FNO3/c1-15-7-6-13-11(14)8-16-10-5-3-2-4-9(10)12/h2-5H,6-8H2,1H3,(H,13,14)

InChI Key

BILGKKCZJNHLGZ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)COC1=CC=CC=C1F

Origin of Product

United States

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